![molecular formula C11H17N3O2 B1480242 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione CAS No. 1348033-23-7](/img/structure/B1480242.png)
6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione
Overview
Description
6-(Cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione, also known as 6-CPA, is a heterocyclic compound that is widely used in the scientific research community. 6-CPA is a versatile compound that can be used in a variety of laboratory experiments and applications. It is an important tool in the development of new drugs, as it has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Anti-Inflammatory Activities
Pyrimidines, including the one , have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antioxidant Properties
Pyrimidines are known to display a range of pharmacological effects, including antioxidant properties . This makes them potentially useful in combating oxidative stress-related diseases.
Antimicrobial Applications
Pyrimidines have been found to exhibit antimicrobial effects . This suggests potential applications in the development of new antimicrobial drugs.
Antiviral Applications
In addition to their antimicrobial effects, pyrimidines also display antiviral properties . This could make them useful in the development of antiviral therapies.
Antifungal Applications
Pyrimidines have been found to exhibit antifungal effects . This suggests potential applications in the treatment of fungal infections.
Antituberculosis Applications
Pyrimidines have been found to exhibit antituberculosis effects . This suggests potential applications in the treatment of tuberculosis.
Mechanism of Action
Target of Action
The primary targets of 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione are certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, which is a protective mechanism against disease or infection .
Mode of Action
6-(Cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione interacts with its targets by inhibiting their expression and activities . This interaction results in a reduction of the inflammatory response, as these targets are key mediators of inflammation .
Biochemical Pathways
The compound affects the biochemical pathways associated with inflammation. By inhibiting the expression and activities of key inflammatory mediators, it disrupts the normal progression of these pathways . The downstream effects include a reduction in the production of inflammatory signals, leading to a decrease in inflammation .
Result of Action
The result of the action of 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione is a reduction in inflammation . By inhibiting key inflammatory mediators, the compound reduces the production of inflammatory signals, leading to a decrease in inflammation . This can help to alleviate symptoms associated with conditions characterized by excessive inflammation.
properties
IUPAC Name |
6-[cyclohexyl(methyl)amino]-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-14(8-5-3-2-4-6-8)9-7-10(15)13-11(16)12-9/h7-8H,2-6H2,1H3,(H2,12,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXODUPGGFVYCOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=CC(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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